Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
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Description
Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is a useful research compound. Its molecular formula is C22H12N4Na4O14S4 and its molecular weight is 776.551. The purity is usually 95%.
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Mechanism of Action
Target of Action
Sulfonazo III sodium salt is primarily used as a spectrophotometric reagent for alkaline earth metals . It is also used as an indicator for sulfate titrations . Therefore, its primary targets are alkaline earth metals and sulfates in the solution it is introduced to.
Mode of Action
The compound interacts with its targets (alkaline earth metals and sulfates) through a process known as complexation. In this process, the Sulfonazo III sodium salt forms a complex with the target, which results in a change in the solution’s color. This color change is then measured spectrophotometrically to determine the concentration of the target in the solution .
Pharmacokinetics
Like other sodium salts, it is expected to be highly soluble in water .
Result of Action
The primary result of the action of Sulfonazo III sodium salt is the formation of a colored complex with its target, which can be measured spectrophotometrically. This allows for the quantification of alkaline earth metals and sulfates in a solution .
Action Environment
The action of Sulfonazo III sodium salt is influenced by the pH of the solution it is introduced to, as well as the presence of other ions that may interfere with its complexation with its targets. It is typically used in aqueous solutions and is stable under normal laboratory conditions .
Biological Activity
Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate, commonly known as Sulfonazo III or Acid Black 1 , is an azo dye that has garnered attention for its biological activity and potential applications in various fields, including biochemistry and environmental science. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H16N4Na4O14S4
- Molecular Weight : 711.6 g/mol
- CAS Number : 68504-35-8
The compound features multiple hydroxyl and sulfonate groups that contribute to its solubility and reactivity in biological systems. Its azo linkage is crucial for its color properties and interactions with biological molecules.
The primary mode of action for this compound involves its ability to form complexes with alkaline earth metals and proteins through ionic interactions. This interaction is significant in biochemical assays where the dye is utilized as a reagent for spectrophotometric analysis.
Biochemical Interactions
- Enzyme Interaction : The dye has been shown to interact with various enzymes, including peroxidases and oxidases. Its sulfonate groups facilitate binding with positively charged amino acids in proteins, which can either enhance or inhibit enzymatic activity.
- Metal Ion Complexation : The formation of colored complexes with metal ions allows for the quantification and analysis of these ions in solution. The pH of the environment significantly influences this complexation process.
Toxicity and Biodegradation
Research indicates that azo dyes, including this compound, can be toxic to aquatic life if not properly managed in industrial waste streams. Studies have demonstrated the ability of certain bacterial strains to biodegrade these dyes under anaerobic conditions. For instance:
- A bacterial consortium was able to reduce sulfonated azo dyes effectively by utilizing specific metabolic pathways that convert these compounds into less harmful products .
Case Studies
- Environmental Impact : A study highlighted the degradation pathways of sulfonated azo dyes by anaerobic bacteria, showing that these microorganisms can metabolize the dyes into aromatic amines under controlled conditions. This process is crucial for mitigating environmental pollution caused by dye effluents .
- Photodynamic Activity : Research investigating the photodynamic properties of sulfonated metallo phthalocyanines has suggested potential applications in cancer therapy. Although not directly related to Sulfonazo III, it underscores the importance of azo compounds in photodynamic applications.
Data Table: Biological Properties and Applications
Property/Activity | Description |
---|---|
Dyeing Applications | Used in textiles and paper industries for vibrant colors and stability |
Enzymatic Interaction | Acts as a substrate or inhibitor for various enzymes |
Metal Ion Complexation | Forms colored complexes with alkaline earth metals |
Biodegradation Potential | Can be degraded by specific bacterial strains under anaerobic conditions |
Environmental Toxicity | Toxic to aquatic organisms; requires careful management |
Properties
IUPAC Name |
tetrasodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O14S4.4Na/c27-21-18-11(9-16(43(35,36)37)19(21)25-23-12-5-1-3-7-14(12)41(29,30)31)10-17(44(38,39)40)20(22(18)28)26-24-13-6-2-4-8-15(13)42(32,33)34;;;;/h1-10,27-28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40);;;;/q;4*+1/p-4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMRBZBGGXLKBC-UHFFFAOYSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=CC=C4S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N4Na4O14S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68504-35-8 |
Source
|
Record name | Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068504358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrasodium 4,5-dihydroxy-3,6-bis[(2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.457 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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